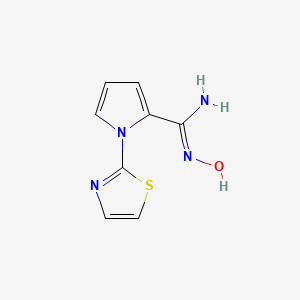
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring
作用机制
- Nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, shares structural similarities with our compound. In nortopsentin, the central imidazole ring is replaced by a 1,2,4-oxadiazole moiety .
Target of Action
Keep in mind that additional studies are necessary to fully characterize its mechanism of action and therapeutic potential . 🌟
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, EDCI, HOBt.
Major Products
科学研究应用
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
相似化合物的比较
Similar Compounds
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the imidamide group.
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboximidamide: Similar structure but lacks the hydroxy group.
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but has a carboxylate group instead of the imidamide group.
Uniqueness
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is unique due to the presence of both the hydroxy group and the imidamide group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
685107-91-9 |
|---|---|
分子式 |
C8H8N4OS |
分子量 |
208.24 g/mol |
IUPAC 名称 |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
InChI 键 |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
手性 SMILES |
C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |
规范 SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Pictograms |
Corrosive; Acute Toxic |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
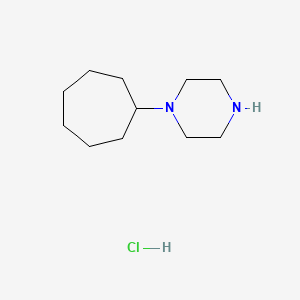
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
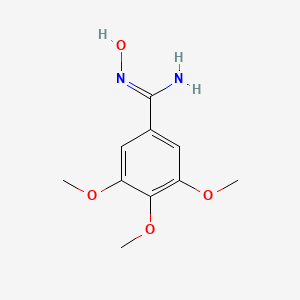
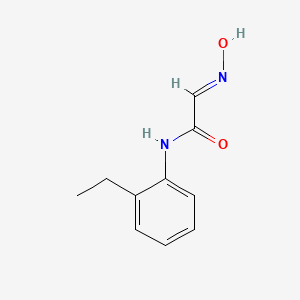
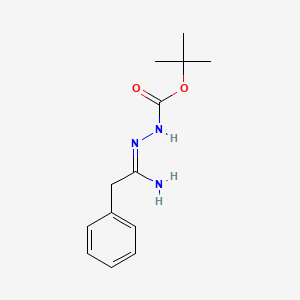
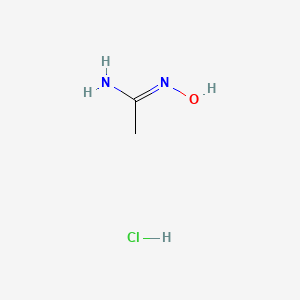
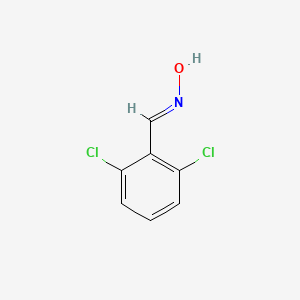





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
